molecular formula C6H4N2O2 B086489 1,4-Dinitrosobenzene CAS No. 105-12-4

1,4-Dinitrosobenzene

Cat. No. B086489
CAS RN: 105-12-4
M. Wt: 136.11 g/mol
InChI Key: MKZXROSCOHNKDX-UHFFFAOYSA-N
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Description

1,4-Dinitrosobenzene is one of three isomers of dinitrobenzene, with the formula C6H4(NO2)2. It is a yellow solid that is soluble in organic solvents . It is prepared from 4-nitroaniline by diazotization followed by treatment with sodium nitrite in the presence of a copper catalyst .


Synthesis Analysis

The synthesis of 1,4-Dinitrosobenzene involves a multi-step reaction with three steps :


Molecular Structure Analysis

The molecular formula of 1,4-Dinitrosobenzene is C6H4N2O2. It has an average mass of 136.108 Da and a monoisotopic mass of 136.027283 Da . The structure of the polycrystalline poly(1,4-phenyleneazine N,N-dioxide) was investigated by Scanning Electron Microscopy and related with the previously calculated molecular structure .


Chemical Reactions Analysis

C-Nitroso species, such as 1,4-Dinitrosobenzene, are characterized by a unique nitrogen–oxygen combination located next to a carbon backbone, which confers them a unique ambiphilic and high reactivity towards nucleophilic, electrophilic but also radical species .


Physical And Chemical Properties Analysis

1,4-Dinitrosobenzene has a molecular weight of 136.11. It has a melting point of 178-180 °C (decomp) and a boiling point of 250.35°C (rough estimate). It has a density of 1.4175 (rough estimate) and a refractive index of 1.4738 (estimate) .

Scientific Research Applications

  • Polymerization Properties : 1,4-Dinitrosobenzene has been extensively studied for its polymerization characteristics. It can undergo polymerization reactions at low temperatures, producing stable intermediates with unique vibrational frequencies (Hacker, 1993). Furthermore, the kinetics and structure of its polymers, specifically poly(1,4-phenyleneazine N,N-dioxide), have been a subject of interest, revealing insights into their stability and solid-state properties (Bibulić et al., 2016), (Anderson et al., 1992).

  • Solid State Structure and Topochemistry : The structure of oligomers constructed from 1,4-dinitrosobenzene has been computationally and experimentally studied, showing a helical structure in solid state and undergoing oligomerization under cryogenic conditions (Bibulić et al., 2016).

  • Application in Semiconductors : The potential of 1,4-Dinitrosobenzene as a wide-bandgap semiconductor has been explored. The polymer derived from it, poly(1,4-phenyleneazine-N,N-dioxide), has been suggested as a material with anisotropic electronic properties, useful in molecular photoelectronics such as OLEDs (Gallo et al., 2020).

  • Recyclable Material for Laser-Imageable Resists : Another application of 1,4-Dinitrosobenzene is in the field of laser-imageable resists. It can be used in a solventless laser-imageable resist process, where it depolymerizes and re-polymerizes under certain conditions, offering potential for recycling (Baum et al., 1994).

  • Electronic Properties Modulation : The electronic, transport, and optical properties of linear dinitrosobenzene polymers have been explored, showing that these properties can be tuned, which is significant for potential applications in various fields (Matasović et al., 2021).

  • Kinetics and Mechanism Studies : The kinetics and mechanism of polymerization and reactions involving 1,4-Dinitrosobenzene have also been subjects of research, providing insights into its chemical behavior and potential applications (Bibulić et al., 2017).

Safety And Hazards

1,4-Dinitrosobenzene is toxic by inhalation and ingestion skin absorption. It is a strong irritant. The primary hazard is fire with a minor blast or projection hazard, but not a mass explosion hazard. It may explode under prolonged exposure to heat or fire .

Future Directions

The electronic, transport, and optical properties of a conjugated organic semiconductor like 1,4-Dinitrosobenzene can be modulated. Combining computational and experimental tools, the effects of solid-state packing, backbone torsion, surface adsorption, the conjugation in the aromatic core, and substituents can be explored .

properties

IUPAC Name

1,4-dinitrosobenzene
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InChI

InChI=1S/C6H4N2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZXROSCOHNKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

9003-34-3
Record name Benzene, 1,4-dinitroso-, homopolymer
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DSSTOX Substance ID

DTXSID5029138
Record name Benzene, 1,4-dinitroso-
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Molecular Weight

136.11 g/mol
Source PubChem
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Product Name

1,4-Dinitrosobenzene

CAS RN

105-12-4, 9003-34-3
Record name 1,4-Dinitrosobenzene
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Record name 1,4-Dinitrosobenzene
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Record name p-Dinitrosobenzene
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Record name Benzene, 1,4-dinitroso-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
NP Hacker - Macromolecules, 1993 - ACS Publications
Warming poly (1, 4-phenyleneazine AyV-dioxide) at 50-65 C and depositing under vacuum onto a Csl window at cryogenic temperatures gives 1, 4-dinitrosobenzene, identified from …
Number of citations: 38 pubs.acs.org
P Bibulić, I Rončević, V Bermanec, H Vančik - Croatica Chemica Acta, 2017 - hrcak.srce.hr
In this study, the structure of the polycrystalline poly (l, 4-phenyleneazine N, N-dioxide) was investigated by Scanning Electron Microscopy and related with the previously calculated …
Number of citations: 11 hrcak.srce.hr
G Gallo, A Mihanović, I Rončević, R Dinnebier… - Polymer, 2021 - Elsevier
Crystal and molecular structure of poly(1,4-phenyleneazine-N,N-dioxide) (PDNB, 1), obtained from polymerization of 1,4-dinitrosobenzene, is investigated by X-ray powder diffraction (…
Number of citations: 11 www.sciencedirect.com
TH Baum, CE Larson, NP Hacker - Chemistry of materials, 1994 - ACS Publications
Upon heating under vacuum, poly (l, 4-phenyleneazine-lV/V-dioxide) depolymerizes to give 1, 4-dinitrosobenzene which can be condensed onto a suitable substrate. The nature of the …
Number of citations: 6 pubs.acs.org
P Bibulić, I Rončević, K Varga, Z Mihalić… - Journal of molecular …, 2016 - Elsevier
The structure of oligomers constructed from 1,4-dinitrosobenzene was studied computationally by DFT methods for shorter oligomers, and by the FMO approach for longer ones. It was …
Number of citations: 19 www.sciencedirect.com
BG Gowenlock, GB Richter-Addo - Chemical Society Reviews, 2005 - pubs.rsc.org
The growing interest in the chemistry of C-nitroso compounds (RNO; R = alkyl or aryl group) is due in part to the recognition of their participation in various metabolic processes of …
Number of citations: 83 pubs.rsc.org
L Anderson, M Cameron, BG Gowenlock… - Journal of the Chemical …, 1992 - pubs.rsc.org
Spectroscopic studies of the polymeric 1,4- and 1,3-dinitrosobenzenes show that the solid polymers are long chain and based upon the trans N2O2 group. The ‘ageing’ phenomenon …
Number of citations: 16 pubs.rsc.org
CP Butts, L Eberson, KL Fulton… - Acta chemica …, 1996 - research-information.bris.ac.uk
The photolysis of the charge-transfer complex of tetranitromethane and 1, 2, 4, 5-tetramethylbenzene in dichloromethane or acetonitrile gives the epimeric 1, 3, 4, 6-tetramethyl-3-nitro-6-…
Number of citations: 6 research-information.bris.ac.uk
I Biljan, L Nuić, B Panić, IŠ Rakić, M Kralj - Book of Abstracts, 2023 - bib.irb.hr
In solid state, aromatic C-nitroso compounds typically appear as E-azodioxides, while in solution the nitroso monomer-azodioxide equilibrium is established, with monomers being the …
Number of citations: 2 www.bib.irb.hr
H Suzuki, T Nakamura, K Seki - Chemische Berichte, 1995 - Wiley Online Library
Previously unknown alt‐copoly(telluro‐1,4‐phenylene/azo‐1,4‐phenylene) and related polymers were synthesized by several different approaches, which include a) reductive …

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